molecular formula C23H23ClN2 B3559175 1,3-dibenzyl-2-(2-chlorophenyl)imidazolidine CAS No. 307338-79-0

1,3-dibenzyl-2-(2-chlorophenyl)imidazolidine

Cat. No.: B3559175
CAS No.: 307338-79-0
M. Wt: 362.9 g/mol
InChI Key: ZOVAIRVHHRBJCG-UHFFFAOYSA-N
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Description

“1,3-dibenzyl-2-(2-chlorophenyl)imidazolidine” is a compound where the methine, methylene, and methyl C atoms of the methyl-substituted imidazolidine ring are disordered over two sets of sites . Each disordered ring assumes an envelope conformation with an N atom as the flap .


Synthesis Analysis

The synthesis of this compound involves refluxing a toluene solution of N1,N2-dibenzylpropane-1,2-diamine with 4-chlorobenzaldehyde in a molar ratio of 1.1:1.0 for 8 hours . The mixture is then evaporated on a rotary evaporator, and the residue is cooled to precipitate the product .


Molecular Structure Analysis

The pendant benzyl rings are oriented equatorially with respect to the imidazolidine ring . The chlorophenyl ring is inclined to the mean plane of the four planar atoms of the major component of the imidazolidine ring by 76.27 (12)° . The dihedral angles between the chlorophenyl ring and the two benzyl rings are 55.31 (9) and 57.50 (8)°; the dihedral angle between these latter rings is 71.59 (9)° .


Physical and Chemical Properties Analysis

The molecular formula of “this compound” is C23H23ClN2 . The average mass is 362.895 Da .

Properties

IUPAC Name

1,3-dibenzyl-2-(2-chlorophenyl)imidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2/c24-22-14-8-7-13-21(22)23-25(17-19-9-3-1-4-10-19)15-16-26(23)18-20-11-5-2-6-12-20/h1-14,23H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVAIRVHHRBJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1CC2=CC=CC=C2)C3=CC=CC=C3Cl)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360036
Record name 1,3-dibenzyl-2-(2-chlorophenyl)imidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307338-79-0
Record name 1,3-dibenzyl-2-(2-chlorophenyl)imidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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